molecular formula C19H20FNO B2990482 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide CAS No. 1049441-96-4

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2990482
CAS No.: 1049441-96-4
M. Wt: 297.373
InChI Key: LTNGUEGPPAAMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide is a fluorinated acetamide derivative characterized by a cyclopropylmethyl group attached to a 4-fluorophenyl ring and a meta-methylphenyl (m-tolyl) substituent on the acetamide backbone. This structure confers unique steric and electronic properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c1-14-3-2-4-15(11-14)12-18(22)21-13-19(9-10-19)16-5-7-17(20)8-6-16/h2-8,11H,9-10,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNGUEGPPAAMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves the reaction of cyclopropylmethyl amine with substituted acetamides. The compound's structure includes a cyclopropyl group, a fluorophenyl moiety, and a tolyl group, contributing to its biological activity.

Biological Activity Overview

Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have shown moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives range widely, indicating varying degrees of efficacy against different pathogens .

Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that similar compounds can inhibit cancer cell proliferation significantly. For example, certain derivatives have shown IC50 values comparable to established anticancer agents like Olaparib, indicating potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

  • Electron-Drawing vs. Electron-Donating Groups : Compounds bearing electron-donating groups generally exhibit higher biological activity compared to those with electron-withdrawing groups. This trend is evident in various derivatives tested against bacterial strains .
  • Substituent Positioning : The position of substituents on the phenyl rings significantly influences the compound's activity. For instance, modifications at specific positions can enhance antimicrobial effectiveness or alter cytotoxicity profiles against cancer cells .

Case Studies

Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several derivatives against common pathogens such as E. coli and S. aureus. The results indicated that compounds with similar structures to this compound demonstrated MIC values ranging from 4.69 µM to 22.9 µM against B. subtilis and varying degrees of antifungal activity against C. albicans .

Study 2: Anticancer Activity
In another study focusing on breast cancer cells, derivatives showed promising results with IC50 values indicating effective inhibition of cell growth at low concentrations. These findings suggest that further exploration into this compound's analogs could yield valuable insights into developing new cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Fluorophenyl and Acetamide Core Modifications

N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()

  • Structure : Features a cyclohexyl group and propylacetamido substituent on the acetamide core.
  • Key Differences : Lacks the cyclopropyl and m-tolyl groups, instead incorporating a bulkier cyclohexyl moiety.
  • Physical Properties : Melting point (150–152°C) is higher than many analogs, likely due to increased molecular symmetry and rigidity from the cyclohexyl group .

N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i, ) Structure: Contains a cyclopropyl(4-fluorophenyl)methyl group and a dichlorophenoxy substituent. Key Differences: The dichlorophenoxy group (electron-withdrawing) contrasts with the m-tolyl (electron-donating) group in the target compound. Synthesis: Synthesized in 52% yield via α-cyclopropyl-4-fluorobenzylamine condensation .

Substituent Effects on Electronic and Steric Properties

2-Chloro-N-(4-fluorophenyl)acetamide ()

  • Structure : Simplest analog with a chloro substituent on the acetamide.
  • Key Differences : Lacks the cyclopropyl and m-tolyl groups, resulting in lower molecular weight and reduced steric hindrance.
  • Crystal Packing : Exhibits intramolecular C–H···O and intermolecular N–H···O interactions, influencing solubility and stability .

N-Allyl-2-[(4-fluorophenyl)sulfanyl]acetamide ()

  • Structure : Incorporates a sulfanyl group and allyl substituent.
  • Key Differences : The sulfur atom and allyl group enhance reactivity and conformational flexibility compared to the rigid cyclopropyl and m-tolyl groups in the target compound .

Electronic and Solubility Considerations

  • Electron-Withdrawing vs. The m-tolyl group (target compound) increases electron density, which may improve solubility in non-polar solvents.
  • Cyclopropane vs. Larger Rings :

    • Cyclopropane’s rigidity (target compound) contrasts with cyclohexyl () or cyclobutyl () groups, which may confer different pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide, and how can intermediates be optimized?

  • Methodology : The compound can be synthesized via a multi-step process involving cyclopropane ring formation, followed by amide coupling. For example, cyclopropane derivatives are often synthesized using [2+1] cycloaddition reactions with dichloromethane as a solvent and triethylamine as a base (as seen in analogous acetamide syntheses) . Key intermediates like (1-(4-fluorophenyl)cyclopropyl)methylamine should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to ensure high yield (>75%) and minimize side products. Optimization can involve adjusting reaction temperatures (e.g., 273 K for controlled coupling) and stoichiometric ratios of reagents .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclopropane ring and acetamide backbone. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ ion). Purity (>95%) should be confirmed via HPLC using a C18 column and acetonitrile/water mobile phase. Infrared (IR) spectroscopy can verify carbonyl (C=O) and amine (N-H) functional groups .

Q. What safety protocols are recommended for handling intermediates like 4-fluorophenylcyclopropane derivatives?

  • Methodology : Use fume hoods and personal protective equipment (PPE) when handling fluorinated intermediates. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Safety data for structurally similar compounds emphasize avoiding direct contact with reactive intermediates (e.g., acetyl chlorides) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) can determine dihedral angles between aromatic rings (e.g., 4-fluorophenyl and m-tolyl groups). For example, analogous acetamides show dihedral angles of ~60° between substituted benzene rings, influencing steric and electronic properties . Conflicting data may arise from solvent effects (e.g., toluene vs. dichloromethane crystallization), requiring comparative studies .

Q. What strategies address low yields in the final amide coupling step?

  • Methodology : Low yields (e.g., <50%) often result from steric hindrance at the cyclopropane-methylamine site. Strategies include:

  • Using coupling agents like HATU or EDCI to enhance reactivity.
  • Microwave-assisted synthesis (e.g., 80°C for 30 minutes) to accelerate kinetics.
  • Introducing protecting groups (e.g., Boc) for sensitive intermediates, followed by deprotection under mild acidic conditions .

Q. How do electronic effects of the 4-fluorophenyl group influence this compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodology : Replace the 4-fluorophenyl group with chloro, methoxy, or nitro substituents to compare electronic profiles. Assess bioactivity (e.g., receptor binding via radioligand assays) and correlate with Hammett σ values. Fluorine’s electron-withdrawing nature may enhance metabolic stability, as seen in related CNS-targeting acetamides .

Q. How can computational modeling predict metabolic pathways and potential toxicophores?

  • Methodology : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for labile sites (e.g., cyclopropane ring). Software like Schrödinger’s ADMET Predictor identifies cytochrome P450 oxidation sites. For example, m-tolyl methyl groups are prone to hydroxylation, forming reactive quinones .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data in polar vs. non-polar solvents?

  • Methodology : Discrepancies may arise from polymorphic forms. Conduct differential scanning calorimetry (DSC) to identify crystalline vs. amorphous states. For example, a related acetamide showed 10x higher solubility in DMSO for the amorphous form compared to the crystalline state .

Q. Why do in vitro assays show variable potency despite consistent synthetic batches?

  • Methodology : Screen for trace impurities (e.g., residual palladium from coupling reactions) via ICP-MS. Even 0.1% impurity levels can inhibit enzyme activity. Additionally, confirm assay conditions (e.g., DMSO concentration ≤0.1% to avoid solvent interference) .

Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₉H₁₉FNO (calculated)
Molecular Weight311.36 g/mol
Predicted LogP~3.2 (Schrödinger QikProp)
Hydrogen Bond Donors/Acceptors1 (NH), 2 (C=O, F)
Topological Polar Surface Area46.2 Ų

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.